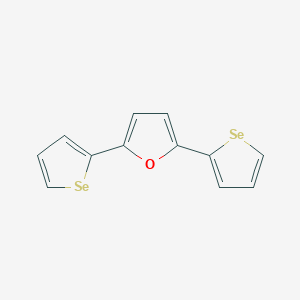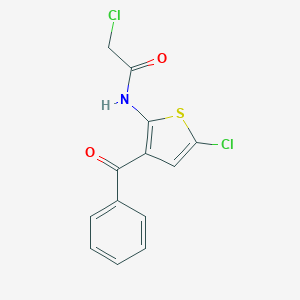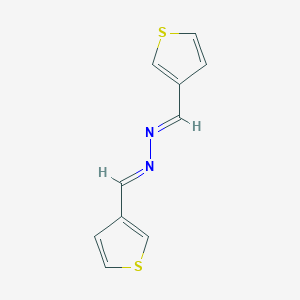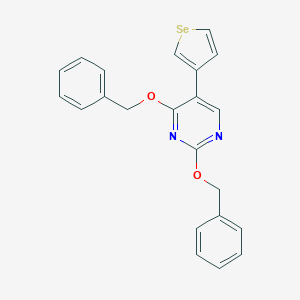![molecular formula C9H5NS2 B429093 3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene](/img/structure/B429093.png)
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene is a heterocyclic compound that has gained significant attention in the field of organic electronics and materials science. This compound consists of a pyridine ring fused with two thiophene rings, forming a planar tricyclic structure. The unique electronic properties of dithieno[3,2-b:2,3-d]pyridine make it an excellent candidate for various applications, particularly in organic photovoltaics and field-effect transistors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dithieno[3,2-b:2,3-d]pyridine typically involves the construction of the pyridine ring followed by the formation of the thiophene rings. One common method is the Pd-catalyzed amination of 3,3’-dibromo-2,2’-bithiophene, which involves the use of palladium catalysts and amine reagents . Another approach is the direct arylation of dithieno[3,2-b:2,3-d]pyrroles, which can be regioselectively controlled by selecting appropriate catalytic systems, Pd sources, ligands, and additives .
Industrial Production Methods
Industrial production methods for dithieno[3,2-b:2,3-d]pyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s electron-rich nature makes it particularly susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of dithieno[3,2-b:2,3-d]pyridine include halides, acids, and bases. For example, the direct arylation reactions often involve the use of aryl halides and palladium catalysts . Oxidation reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products
The major products formed from the reactions of dithieno[3,2-b:2,3-d]pyridine depend on the specific reaction conditions and reagents used. For instance, arylation reactions typically yield aryl-substituted dithieno[3,2-b:2,3-d]pyridine derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene has a wide range of scientific research applications, particularly in the fields of organic electronics and materials science. Some of the key applications include:
Organic Photovoltaics: this compound and its derivatives are used as building blocks in the design of organic photovoltaic materials.
Field-Effect Transistors: The compound’s excellent π-conjugation and low ionization potential make it suitable for use in organic field-effect transistors, where it can serve as a hole transport material.
Electrochromic Devices: This compound-based materials have been explored for use in electrochromic devices, which change color in response to an applied voltage.
Mechanism of Action
The mechanism of action of dithieno[3,2-b:2,3-d]pyridine in its various applications is primarily related to its electronic properties. The compound’s planar tricyclic structure allows for efficient π-conjugation, which facilitates charge transport in organic electronic devices. In organic photovoltaics, dithieno[3,2-b:2,3-d]pyridine derivatives act as electron donors, transferring electrons to acceptor materials and generating a photocurrent . In field-effect transistors, the compound’s low ionization potential enables efficient hole transport, improving device performance .
Comparison with Similar Compounds
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene can be compared with other similar compounds, such as dithieno[3,2-b:2’,3’-d]pyrrole and benzo[1,2-b:4,5-b’]dithiophene. These compounds share similar structural features and electronic properties, but dithieno[3,2-b:2,3-d]pyridine is unique in its combination of a pyridine ring with two thiophene rings, which enhances its electron-rich nature and π-conjugation .
List of Similar Compounds
- Dithieno[3,2-b:2’,3’-d]pyrrole
- Benzo[1,2-b:4,5-b’]dithiophene
- Thieno[3,4-c]pyrrole-4,6-dione
- Pyrrolo[3,2-d:4,5-d’]bisthiazole
Properties
Molecular Formula |
C9H5NS2 |
|---|---|
Molecular Weight |
191.3g/mol |
IUPAC Name |
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C9H5NS2/c1-3-11-8-6(1)5-10-7-2-4-12-9(7)8/h1-5H |
InChI Key |
DJUKGXDLJNBXJS-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C3C(=NC=C21)C=CS3 |
Canonical SMILES |
C1=CSC2=C3C(=NC=C21)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium](/img/structure/B429020.png)







![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
![2-Methyl-4-phenylthieno[2,3-d]pyrimidine 3-oxide](/img/structure/B429034.png)
